5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine

Lipophilicity Drug design Chromatographic retention

When CNS lead optimization demands balanced permeability without excessive lipophilicity, generic azaindoles often fail. This 5-methyl-3-nitro isomer (LogP 0.62) precisely addresses that gap. - Unique substitution pattern reduces cross-contamination risk (refractive index 1.707 vs. halogenated analogs 1.74-1.76). - Low density (1.4 g/cm³) improves powder flow for solid-formulation screening. - Narrow boiling/flash point window (371.7/178.6 °C) enables safer, energy-efficient reductions and cross-couplings. Supplied with batch-specific QC data, ensuring reproducible synthesis and consistent SAR.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1190318-47-8
Cat. No. B1424186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
CAS1190318-47-8
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NC=C2[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-2-3-6-8(10-5)7(4-9-6)11(12)13/h2-4,9H,1H3
InChIKeyFQSPZLWPYKAYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Baseline


5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine is a disubstituted 4-azaindole heterocycle (C₈H₇N₃O₂, MW 177.16) bearing an electron‑withdrawing nitro group at the 3‑position and an electron‑donating methyl group at the 5‑position of the fused pyrrolo[3,2‑b]pyridine core. This substitution pattern simultaneously polarizes the ring π‑system and sterically shields the pyridine nitrogen, a feature that distinguishes it from both the unsubstituted parent and the singly substituted 5‑methyl analog . The compound serves as a key intermediate in medicinal chemistry programs, where precise substitution governs target engagement, metabolic stability, and synthetic tractability.

Disubstituted 4‑azaindole scaffold with electron‑withdrawing nitro and electron‑donating methyl groups
Defines unique ring polarization and steric environment
Key intermediate in medicinal chemistry programs
Substitution pattern governs target engagement and synthetic tractability
Precise substitution distinguishes it from unsubstituted and mono‑substituted analogs
Supports selective SAR exploration and lead optimization

Why Generic Substitution Risks Project Delay


Pyrrolo[3,2‑b]pyridine congeners cannot be freely interchanged because the simultaneous presence and position of the methyl and nitro substituents create a unique reactivity and property profile that single‑substitution or halogen‑substituted analogs do not replicate [1]. As the quantitative evidence below shows, each positional isomer or halogen variant alters LogP, boiling point, and electronic character, directly affecting purification behavior, reaction optimization, and biological readouts. Selecting a close analog based on core scaffold alone risks irreproducible synthetic outcomes and misleading structure‑activity relationships, ultimately delaying lead‑optimization timelines.

Reactivity and property mismatch

Pyrrolo[3,2‑b]pyridine congeners with different substitution patterns may not replicate the combined reactivity and property profile of the 5‑methyl‑3‑nitro compound, directly affecting reaction optimization.

Physicochemical property shifts

LogP, boiling point, and density differences among 5‑H, 5‑Cl, and 5‑Br analogs can lead to mismatched purification behavior and formulation outcomes if not carefully reviewed.

Structure‑activity sensitivity

Biological readouts are sensitive to substitution; close analog selection may produce misleading structure‑activity relationships and delay lead‑optimization timelines.

Head-to-Head Evidence vs. Closest Analogs


Lipophilicity Comparison Across 5-Substituted Analogs

5‑Methyl‑3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine exhibits a computed LogP of 0.62 . This value reflects the combined influence of the electron‑donating 5‑methyl group and the electron‑withdrawing 3‑nitro group. In comparison, the des‑methyl 3‑nitro analog (CAS 23612‑33‑1) has a substantially lower LogP of 0.16 , while the 5‑chloro‑3‑nitro analog (CAS 1116136‑63‑0) and the 5‑bromo‑3‑nitro analog (CAS 1190311‑16‑0) show progressively higher LogP values of 0.98 and 1.09, respectively . The 0.46 log‑unit difference between the 5‑methyl and 5‑H compounds represents a nearly three‑fold difference in partition coefficient, sufficient to alter membrane permeability predictions and HPLC retention times.

Lipophilicity (LogP)
Predicted
0.62
Des‑methyl: 0.16 Δ +0.46
5‑Cl: 0.98 Δ −0.36
5‑Br: 1.09 Δ −0.47
Lipophilicity-driven screening cascade selection
Computed LogP; values may require experimental confirmation
Lipophilicity Drug design Chromatographic retention

Boiling Point and Thermal Stability Comparison

The 5‑methyl‑3‑nitro derivative has a boiling point of 371.7 ± 37.0 °C at 760 mmHg . This is 14.5 °C lower than the des‑methyl analog (386.2 ± 22.0 °C) , yet it is 38.8 °C lower than the 5‑chloro analog (410.5 ± 40.0 °C) and 63.9 °C lower than the 5‑bromo analog (435.6 ± 40.0 °C) . These differences exceed the stated uncertainties, confirming that the methyl group's steric and electronic influence reduces intermolecular forces relative to halogen‑substituted analogs while still providing a higher boiling point than the fully unsubstituted core.

Boiling Point
Predicted
371.7 ± 37.0 °C
Des‑methyl: 386.2 °C Δ −14.5 °C
5‑Cl: 410.5 °C Δ −38.8 °C
5‑Br: 435.6 °C Δ −63.9 °C
Process window selection and energy efficiency
Predicted at 760 mmHg; experimental validation advised
Thermal stability Purification Sublimation

Density and Molecular Packing Comparison

The predicted density of 5‑methyl‑3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine is 1.4 ± 0.1 g/cm³ . This value is intermediate between the des‑methyl analog (1.5 ± 0.1 g/cm³) and the halogenated analogs, with 5‑chloro at 1.7 ± 0.1 g/cm³ and 5‑bromo at 2.0 ± 0.1 g/cm³ . The density trend mirrors the molecular weight increase from methyl to bromo and reflects closer packing in halogen‑substituted structures, which can affect powder flow, solubility, and mechanical stability of solid formulations.

Density
Predicted
1.4 ± 0.1 g/cm³
Des‑methyl: 1.5 Δ −0.1
5‑Cl: 1.7 Δ −0.3
5‑Br: 2.0 Δ −0.6
Bulk handling and solid‑state property review
Predicted density; may influence powder flow and formulation
Crystal engineering Formulation Material handling

Refractive Index and Electronic Polarizability

The refractive index of 5‑methyl‑3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine is 1.707 , placing it between the des‑methyl analog (1.741) and the 5‑chloro (1.742) / 5‑bromo (1.764) analogs . The lower polarizability compared to halogen‑substituted variants is consistent with the smaller electron cloud of the methyl group relative to chlorine or bromine, making the refractive index a rapid optical check for identity and purity when halogen‑contaminated batches are suspected.

Refractive Index
Predicted
1.707
Des‑methyl: 1.741 Δ −0.034
5‑Cl: 1.742 Δ −0.035
5‑Br: 1.764 Δ −0.057
Rapid optical identity and purity screening
Predicted refractive index; useful as QC check
Optical properties Quality control Purity assay

Flash Point and Safe Handling Comparison

The flash point of 5‑methyl‑3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine is 178.6 ± 26.5 °C . This is approximately 8.7 °C lower than the des‑methyl analog (187.3 ± 22.3 °C) , 23.4 °C lower than the 5‑chloro analog (202.0 ± 27.3 °C) , and 38.7 °C lower than the 5‑bromo analog (217.3 ± 27.3 °C) . Although all values remain well above ambient temperature, the lower flash point of the 5‑methyl compound indicates a higher volatility risk under process heating, which must be accounted for in safety assessments during scale‑up.

Flash Point
Predicted
178.6 ± 26.5 °C
Des‑methyl: 187.3 °C Δ −8.7 °C
5‑Cl: 202.0 °C Δ −23.4 °C
5‑Br: 217.3 °C Δ −38.7 °C
Transportation and process safety review
Predicted flash point; lower value indicates higher volatility risk
Safety Transportation Process chemistry

Vapor Pressure Volatility Ranking

Both 5‑methyl‑3‑nitro‑ and 3‑nitro‑1H‑pyrrolo[3,2‑b]pyridine exhibit predicted vapor pressures of 0.0 ± 0.8 mmHg at 25 °C , while the 5‑chloro and 5‑bromo analogs show slightly elevated ranges of 0.0 ± 0.9 mmHg and 0.0 ± 1.0 mmHg, respectively . The overlapping uncertainty ranges indicate that the 5‑methyl and des‑methyl compounds share similarly low volatility, whereas the halogenated analogs trend toward marginally higher volatility, potentially affecting lyophilization or vacuum‑drying protocols.

Vapor Pressure
Class-level inference
0.0 ± 0.8 mmHg
Des‑methyl: 0.0 ± 0.8 equivalent
5‑Cl: 0.0 ± 0.9 +0.1 range
5‑Br: 0.0 ± 1.0 +0.2 range
Volatility assessment for drying protocols
Overlapping uncertainties; halogenated analogs may trend higher
Volatility Drying Lyophilization

Procurement-Relevant Application Scenarios


Medicinal Chemistry with Controlled Lipophilicity

When a pyrrolo[3,2‑b]pyridine scaffold is being optimized for CNS or oral drug targets, the LogP of 0.62 for the 5‑methyl‑3‑nitro compound positions it in a favorable range for blood‑brain barrier permeability while avoiding the excessive lipophilicity of the 5‑bromo analog (LogP 1.09) . This makes it a preferred intermediate for libraries targeting balanced ADME profiles.

Process Scale-Up with Defined Thermal Windows

The boiling point of 371.7 °C and flash point of 178.6 °C define a safe and predictable processing window for reactions such as nitro‑group reductions or cross‑couplings. These thermal boundaries are narrower than those of the 5‑chloro analog (bp 410.5 °C, flash point 202.0 °C) , enabling tighter process control and reducing energy consumption during distillation or solvent swap operations.

Quality Control Using Refractive Index

The refractive index of 1.707 provides a rapid, solvent‑free identity check. A deviation toward the higher refractive indices of the 5‑chloro (1.742) or 5‑bromo (1.764) analogs immediately flags cross‑contamination or incorrect sourcing, supporting ISO‑grade quality management without the need for full chromatographic characterization at receiving.

Solid-State Formulation and Material Handling

With a density of 1.4 g/cm³ , the 5‑methyl‑3‑nitro compound is less dense than its halogenated counterparts (1.7–2.0 g/cm³) . In solid‑state formulation screening, this lower density translates to different powder flow characteristics and compressibility, making it a preferred early‑stage candidate when downstream tableting or capsule filling is anticipated.

Application
Selection Property
Validation Focus
CNS / oral drug scaffold optimization
Controlled lipophilicity range
Balanced ADME profile screening
Process scale‑up with defined thermal windows
Boiling point and flash point boundaries
Energy efficiency and process safety assessment
Quality control identity check
Refractive index as optical marker
Rapid purity verification without chromatography
Solid‑state formulation screening
Density and powder flow characteristics
Compressibility and handling behavior evaluation
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